![molecular formula C23H27N3OS B2616425 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide CAS No. 392320-29-5](/img/structure/B2616425.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide is a chemical compound that has been of great interest to scientists due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Noncovalent Interactions in Adamantane Derivatives
Quantitative Assessment of Noncovalent Interactions
A study focused on three adamantane-1,3,4-thiadiazole hybrid derivatives to assess intra- and intermolecular interactions using the quantum theory of atoms in molecules (QTAIM) approach. The analysis revealed significant noncovalent interactions, including N–H⋯N hydrogen bonds, which play a crucial role in the stabilization of these compounds' crystal structures. This research provides insights into the molecular interactions and structural characteristics of adamantane derivatives, which could inform their applications in material science and drug design (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Synthesis and Biological Activities
Novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. The findings suggest that certain derivatives exhibit good to moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, some compounds demonstrated dose-dependent anti-inflammatory activities in vivo, highlighting their potential therapeutic applications (Kadi et al., 2007).
Anticonvulsant Properties and Enzyme Inhibition
Carbonic Anhydrase Inhibitors
Research into sulfonamides incorporating valproyl and other lipophilic moieties, including adamantane derivatives, has shown promising anticonvulsant properties. These compounds inhibit carbonic anhydrase (CA) isozymes involved in physiological processes, suggesting potential applications in developing antiepileptic drugs (Masereel et al., 2002).
Antiviral Activity
Anti-Influenza Virus Activity
A study utilizing microwave-assisted synthesis explored the antiviral activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A and B viruses. The research identified compounds with potent inhibitory effects, acting as fusion inhibitors by preventing the conformational change of the influenza virus hemaglutinin, which could be beneficial for antiviral drug development (Göktaş et al., 2012).
Catalysis and Ligand Applications
N-Heterocyclic Carbene Ligands
The synthesis and application of adamantyl-substituted N-heterocyclic carbene (NHC) ligands in second-generation Grubbs-type metathesis catalysts have been explored. Although steric hindrance posed challenges, the study offers valuable insights into the design of NHC ligands for catalytic applications, potentially influencing the development of new catalysts for organic synthesis and polymerization reactions (Dinger et al., 2003).
Propriétés
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c27-20(19-6-7-19)26(14-15-4-2-1-3-5-15)22-25-24-21(28-22)23-11-16-8-17(12-23)10-18(9-16)13-23/h1-5,16-19H,6-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQNITULDZURQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2616342.png)
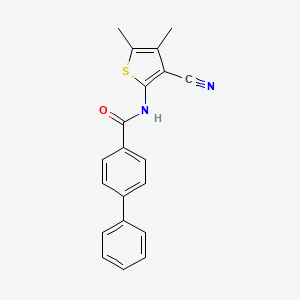
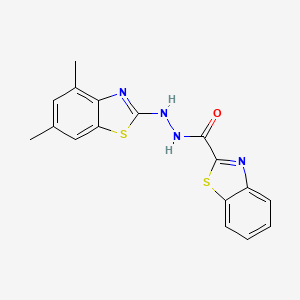
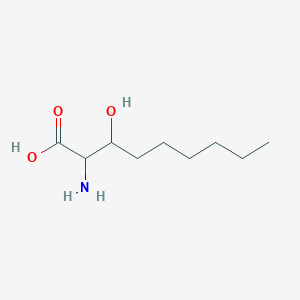

![(1R,2R)-2-[(1R,2R)-2-Fluorocyclohexyl]oxycyclohexan-1-ol](/img/structure/B2616352.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide](/img/structure/B2616354.png)
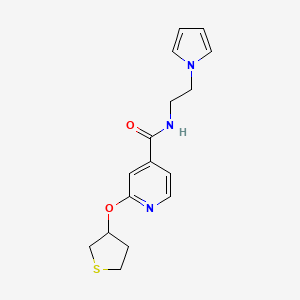
![2-phenoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2616357.png)

![8-(4-Tert-butylbenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2616359.png)

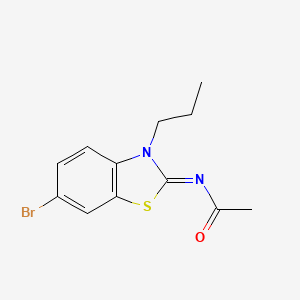
![1-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2616365.png)